Chemical databases such as PubChem do not contain any entries specifically for this compound, though there are entries for similar structures []. This suggests that the compound may be fairly obscure and not widely studied.
If you are interested in learning more about the scientific research applications of (4-Chlorophenyl)methyl: pentan-3-ylamine, you could try the following:
(4-Chlorophenyl)methylamine is an organic compound characterized by a chlorinated phenyl group attached to a methyl group, which in turn is linked to a pentan-3-yl amine. Its molecular structure can be represented as C${12}$H${18}$ClN, indicating the presence of a chlorine atom, carbon chains, and an amine functional group. This compound is of interest due to its potential applications in pharmaceutical chemistry and material science.
The chemical reactivity of (4-Chlorophenyl)methylamine primarily involves nucleophilic substitution reactions due to the presence of the amine group. Key reactions include:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
The synthesis of (4-Chlorophenyl)methylamine can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that may enhance its properties.
(4-Chlorophenyl)methylamine has potential applications in various fields:
Interaction studies involving (4-Chlorophenyl)methylamine focus on its binding affinity and interaction mechanisms with biological targets. These studies typically involve:
Understanding these interactions is crucial for predicting the compound's pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with (4-Chlorophenyl)methylamine, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| 4-Chloroaniline | Chlorinated phenyl ring with an amino group | Known for its use in dye manufacturing and as a precursor in pharmaceuticals. |
| N,N-Diethyl-m-toluamide | Methyl-substituted aromatic amine | Exhibits analgesic properties and is used in pain management. |
| Phenylethylamine | Simple phenylethyl structure | Acts as a neurotransmitter; involved in mood regulation. |
These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of (4-Chlorophenyl)methylamine, particularly its specific alkyl chain and chlorination pattern that may influence its reactivity and biological activity.